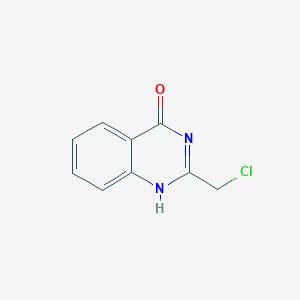

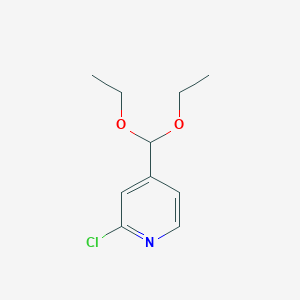

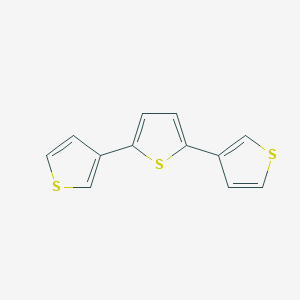

![molecular formula C14H11ClN2 B186823 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 5121-09-5](/img/structure/B186823.png)

2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine, commonly known as PhIP, is a heterocyclic aromatic amine that is formed during the cooking of meat at high temperatures. PhIP is a potent mutagen and carcinogen, and has been linked to the development of various types of cancer, including breast, prostate, and colon cancer.

Mécanisme D'action

PhIP is metabolized in the liver by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. PhIP can also induce oxidative stress and inflammation, which can contribute to cancer development. Additionally, PhIP has been shown to activate signaling pathways that promote cell proliferation and survival, which can also contribute to cancer development.

Biochemical and Physiological Effects:

PhIP has been shown to cause DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. It has also been shown to induce tumors in animal models, including breast, prostate, and colon tumors. PhIP has been shown to affect various physiological processes, including immune function, hormonal regulation, and metabolism.

Avantages Et Limitations Des Expériences En Laboratoire

PhIP is a potent mutagen and carcinogen, which makes it a useful tool for studying the mechanisms of cancer development. However, its toxicity and carcinogenicity also pose a risk to researchers working with the compound. Additionally, the formation of PhIP during the cooking of meat can make it difficult to control for dietary factors in animal studies.

Orientations Futures

Future research on PhIP should focus on identifying ways to reduce exposure to the compound, such as developing cooking methods that minimize the formation of PhIP in meat. Additionally, research should focus on identifying biomarkers of PhIP exposure and developing interventions to reduce the risk of cancer associated with PhIP exposure. Finally, research should focus on identifying other dietary factors that may interact with PhIP to increase or decrease cancer risk.

Méthodes De Synthèse

PhIP can be synthesized through the reaction of 4-chloroaniline, 2-amino-6-methylpyridine, and sodium nitrite in the presence of hydrochloric acid and copper powder. The reaction proceeds through a diazonium intermediate, which then undergoes a coupling reaction with the 2-amino-6-methylpyridine to form PhIP.

Applications De Recherche Scientifique

PhIP is widely used in scientific research to study its mutagenic and carcinogenic properties. It is used to induce tumors in animal models, and to investigate the mechanisms by which it causes DNA damage and promotes cancer development. PhIP is also used to study the effects of dietary factors on cancer risk, as it is formed during the cooking of meat, which is a common dietary source of PhIP.

Propriétés

Numéro CAS |

5121-09-5 |

|---|---|

Formule moléculaire |

C14H11ClN2 |

Poids moléculaire |

242.7 g/mol |

Nom IUPAC |

2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C14H11ClN2/c1-10-2-7-14-16-13(9-17(14)8-10)11-3-5-12(15)6-4-11/h2-9H,1H3 |

Clé InChI |

IHXCPOUKJROXJU-UHFFFAOYSA-N |

SMILES |

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Cl |

SMILES canonique |

CC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

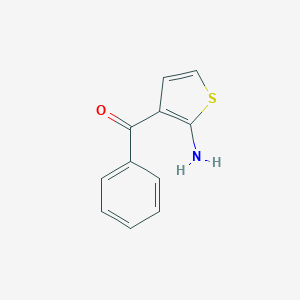

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)

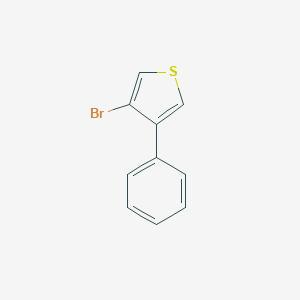

![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)